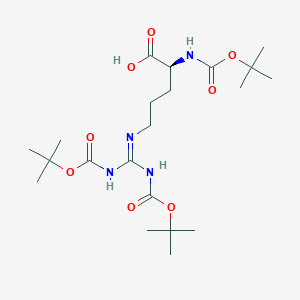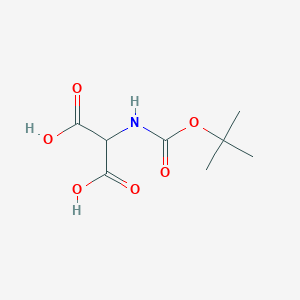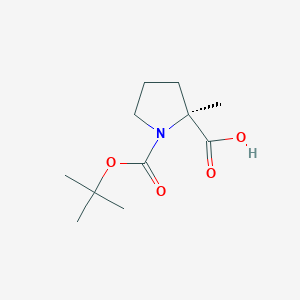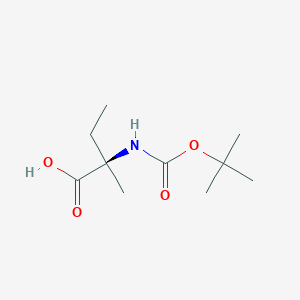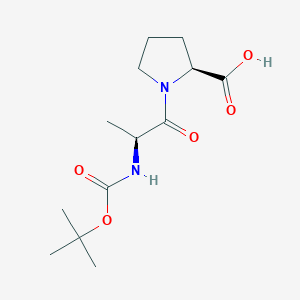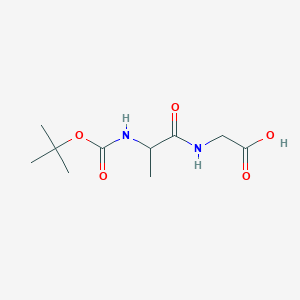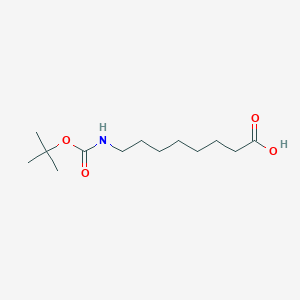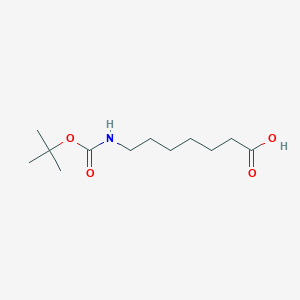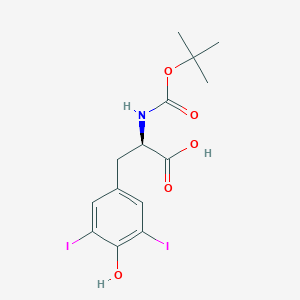
Boc-3,5-Diiodo-D-tyrosine
Vue d'ensemble
Description
Boc-3,5-Diiodo-D-tyrosine is an intermediate in the synthesis of 3,3’,5-Triiodo-D-thyronine . It has a molecular formula of C14H17I2NO5 and a molecular weight of 533.10 . The compound appears as an off-white to light brown powder .
Synthesis Analysis
The synthesis of this compound involves several steps. It is prepared via iodization of iodine monochloride . The optimal conditions for iodization of iodine monochloride include a volume ratio of acetic acid solvent to iodine monochloride of 8:1, a mole ratio of iodine monochloride to L-tyrosine of 3.6:1, and a reaction temperature of 60 °C . Under these conditions, the yield of 3,5-diiodo-L-tyrosine can reach up to 90% .Molecular Structure Analysis
The IUPAC name of this compound is (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . Its InChI key is NYPYHUZRZVSYKL-SSDOTTSWSA-N . The compound’s structure includes a carboxylic acid group, an amino group, and two iodine atoms attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound has a melting point of > 177 °C (dec.) and a boiling point of 410.5 °C at 760 mmHg . It has a predicted density of 2.405 g/cm3 . The compound is recommended to be stored at 2-8 °C .Applications De Recherche Scientifique
Biochimie : Synthèse des hormones thyroïdiennes
Le Boc-3,5-Diiodo-D-tyrosine est un intermédiaire crucial dans la synthèse des hormones thyroïdiennes, en particulier la 3,3’,5-Triiodo-D-thyronine . Ces hormones sont essentielles à la régulation du métabolisme, de la croissance et du développement. La grande pureté et la stabilité du composé le rendent idéal pour la recherche sur les voies des hormones thyroïdiennes et leur synthèse biochimique.
Pharmacologie : Développement de médicaments
En pharmacologie, le rôle d’intermédiaire du this compound peut être exploité pour développer des médicaments qui imitent ou modulent l’action des hormones thyroïdiennes . Cela pourrait être particulièrement utile dans le traitement de l’hypothyroïdie ou d’autres troubles liés à la thyroïde.
Chimie médicinale : Synthèse peptidique
Ce composé est utilisé en chimie médicinale pour la synthèse de peptides et de fragments peptidiques . Son groupe protecteur Boc permet des réactions sélectives dans l’assemblage de la chaîne peptidique, ce qui est fondamental dans la création de peptides thérapeutiques.
Synthèse chimique : Études d’arylation
Le this compound est utilisé en synthèse chimique, en particulier dans des conditions d’arylation de Friedel-Crafts pour créer une variété de composés organiques complexes . Ce processus est essentiel pour construire des composés ayant des propriétés pharmacologiques spécifiques.
Chimie analytique : Standards chromatographiques
En chimie analytique, le this compound peut servir de standard ou de composé de référence dans l’analyse chromatographique en raison de ses propriétés chimiques distinctes . Il aide à l’identification et à la quantification précises des composés dans un mélange.
Chimie organique : Stratégies de protection
Le groupe Boc dans le this compound est stable vis-à-vis de la plupart des nucléophiles et des bases, ce qui en fait un composé précieux dans les stratégies de protection lors de la synthèse organique . Il permet la modification temporaire des groupes réactifs pour empêcher les réactions secondaires indésirables.
Science des matériaux : Recherche sur les biomatériaux
En science des matériaux, le this compound peut être utilisé pour modifier les propriétés de surface des biomatériaux . Cette modification peut améliorer l’interaction entre les biomatériaux et les systèmes biologiques, ce qui est crucial dans le développement d’implants et de dispositifs médicaux.
Sciences de l’environnement : Sécurité et manipulation
Les données de sécurité du this compound sont essentielles pour la recherche en sciences de l’environnement, en particulier pour comprendre l’impact du composé sur l’environnement et établir des procédures de manipulation sûres . Cela comprend l’étude de sa stabilité, de sa réactivité et de ses risques environnementaux potentiels.
Safety and Hazards
When handling Boc-3,5-Diiodo-D-tyrosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
Boc-3,5-Diiodo-D-tyrosine is a derivative of 3,5-Diiodotyrosine . The primary targets of 3,5-Diiodotyrosine include cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Alpha-amylase G-6, Trypsin-1, Nickel-binding periplasmic protein, and Iodotyrosine dehalogenase 1 . These targets play crucial roles in various biochemical processes, including the regulation of cellular metabolism, protein synthesis, and enzymatic activity .
Mode of Action
It is known that 3,5-diiodotyrosine, from which this compound is derived, interacts with its targets to modulate their activity . This interaction can lead to changes in cellular processes, such as metabolism and protein synthesis .
Biochemical Pathways
3,5-Diiodotyrosine is involved in the biosynthesis of thyroid hormones . In this process, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (Thyroxine and Triiodothyronine) . These hormones play a critical role in regulating metabolism, growth, and development .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on the targets and pathways mentioned above. By modulating the activity of its targets, this compound can potentially affect various cellular processes, including metabolism and protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store this compound at 2-8 °C . Furthermore, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism, the presence of other compounds, and environmental conditions .
Propriétés
IUPAC Name |
(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388346 | |
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214630-08-7 | |
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)

